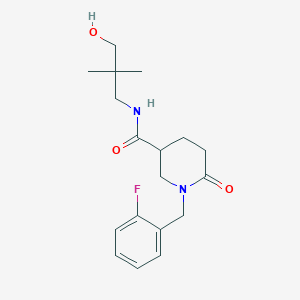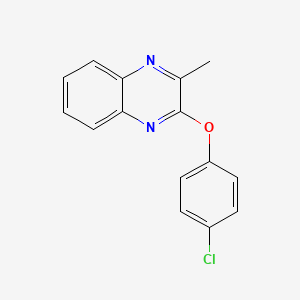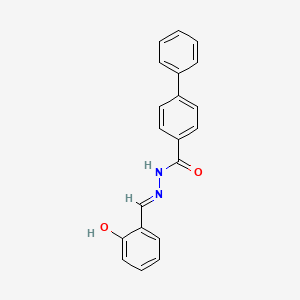![molecular formula C19H23NO5S B6085211 5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)
5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'SU6656' and is a potent inhibitor of Src family kinases. Src kinases play a crucial role in cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer.
Wirkmechanismus
SU6656 inhibits Src kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to downstream signaling molecules, thereby blocking the signaling pathway. SU6656 has been found to be highly selective for Src kinases, with minimal effects on other kinases.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, SU6656 has been studied for its effects on various cellular processes. SU6656 has been shown to inhibit osteoclast differentiation, which could have implications in the treatment of bone-related diseases such as osteoporosis. SU6656 has also been found to inhibit platelet aggregation, making it a potential candidate for the treatment of thrombosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of SU6656 is its high selectivity for Src kinases, making it a useful tool for studying the role of Src kinases in various cellular processes. However, one of the limitations of SU6656 is its low solubility, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving SU6656. One area of interest is the development of more potent and selective Src kinase inhibitors. Another area of research is the exploration of the effects of SU6656 on other cellular processes, such as cell migration and proliferation. Additionally, the potential applications of SU6656 in the treatment of other diseases, such as osteoporosis and thrombosis, warrant further investigation.
Conclusion:
In conclusion, SU6656 is a promising compound with potential applications in cancer research and other areas of study. Its high selectivity for Src kinases makes it a valuable tool for studying the role of Src kinases in various cellular processes. Further research is needed to explore its potential applications in the treatment of other diseases and to develop more potent and selective Src kinase inhibitors.
Synthesemethoden
The synthesis of SU6656 involves the reaction between 2-methylpyridine and 4-isopropylbenzaldehyde in the presence of a reducing agent. The resulting product is then treated with sodium hydride and sulfinyl chloride, followed by purification through recrystallization. The final product obtained is SU6656 in the form of an oxalate salt.
Wissenschaftliche Forschungsanwendungen
SU6656 has been extensively studied for its potential applications in cancer research. Src kinases are known to play a critical role in cancer progression, and their inhibition has been shown to have therapeutic benefits in various cancer types. SU6656 has been found to be a potent inhibitor of Src kinases, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS.C2H2O4/c1-13(2)16-6-8-17(9-7-16)20(19)11-10-15-5-4-14(3)18-12-15;3-1(4)2(5)6/h4-9,12-13H,10-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFSOVZYIBYNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCS(=O)C2=CC=C(C=C2)C(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)
![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)

![2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1H-benzimidazole-2-carbohydrazonamide](/img/structure/B6085157.png)


![1-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6085178.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6085183.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6085191.png)
![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)
![5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6085209.png)

![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)